molecular formula C18H10CaCl2N2O6S B15347585 calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,5-dichloro-4-methylbenzenesulfonate CAS No. 67906-57-4

calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,5-dichloro-4-methylbenzenesulfonate

Cat. No.: B15347585
CAS No.: 67906-57-4
M. Wt: 493.3 g/mol
InChI Key: QCJHTJXZHWCULG-UHFFFAOYSA-L
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Description

Calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,5-dichloro-4-methylbenzenesulfonate is a calcium salt of a polyfunctional azo-sulfonate compound. Its structure features:

  • A diazenyl (-N=N-) bridge connecting a naphthalene moiety (with carboxy and oxido groups at positions 3 and 2, respectively) to a benzene ring substituted with 3,5-dichloro, 4-methyl, and a sulfonate group.
  • The sulfonate group enhances water solubility, while the chloro and methyl substituents influence steric and electronic properties.
  • Potential applications include use as a dye, pigment, or pharmaceutical intermediate due to its conjugated aromatic system and ionic character .

Properties

CAS No.

67906-57-4

Molecular Formula

C18H10CaCl2N2O6S

Molecular Weight

493.3 g/mol

IUPAC Name

calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,5-dichloro-4-methylbenzenesulfonate

InChI

InChI=1S/C18H12Cl2N2O6S.Ca/c1-8-12(19)7-13(29(26,27)28)16(14(8)20)22-21-15-10-5-3-2-4-9(10)6-11(17(15)23)18(24)25;/h2-7,23H,1H3,(H,24,25)(H,26,27,28);/q;+2/p-2

InChI Key

QCJHTJXZHWCULG-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=C(C(=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-])Cl.[Ca+2]

Origin of Product

United States

Biological Activity

The compound calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,5-dichloro-4-methylbenzenesulfonate , commonly referred to as D&C Red No. 7 or Brilliant Carmine 6B , is a synthetic azo dye widely used in various industries, including textiles, plastics, and cosmetics. This article explores its biological activity, focusing on its mechanisms of action, potential health impacts, and applications.

Molecular Characteristics

  • IUPAC Name : calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,5-dichloro-4-methylbenzenesulfonate
  • Molecular Formula : C18H13CaClN2O6S
  • Molecular Weight : 460.9 g/mol
  • CAS Number : 7023-61-2

Physical Properties

PropertyValue
AppearanceRed powder
SolubilityInsoluble in cold water; soluble in hot water
Melting PointNot specified
Boiling Point675.5 °C (357.78 °F)

The primary biological activity of calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,5-dichloro-4-methylbenzenesulfonate is attributed to its ability to absorb and reflect specific wavelengths of light due to the presence of the azo group in its structure. This property is critical for its application as a dye but also raises questions regarding its interaction with biological systems.

Toxicological Studies

Research has indicated that azo dyes can undergo metabolic reduction in the body, leading to the formation of potentially harmful aromatic amines. The following studies highlight the toxicological profile of this compound:

  • Carcinogenicity : Some studies suggest that certain azo dyes may be carcinogenic upon metabolic activation. For instance, the conversion of azo compounds into amines has been linked to mutagenic effects in various organisms .
  • Allergic Reactions : Exposure to azo dyes can lead to allergic reactions in sensitive individuals. Symptoms may include skin irritation and respiratory issues.
  • Environmental Impact : The degradation products of azo dyes can be toxic to aquatic life, raising concerns about their environmental persistence and bioaccumulation .

Case Studies

Several case studies have examined the biological effects of D&C Red No. 7:

  • Case Study 1 : A study conducted on rats demonstrated that prolonged exposure to high concentrations of azo dyes resulted in liver damage and alterations in hematological parameters .
  • Case Study 2 : In vitro studies on human skin cells indicated that exposure to D&C Red No. 7 resulted in increased oxidative stress and inflammatory responses, suggesting potential skin sensitization effects.

Industrial Uses

Calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,5-dichloro-4-methylbenzenesulfonate is predominantly used as a coloring agent in:

  • Textiles : Provides vibrant red hues in fabric dyeing processes.
  • Cosmetics : Commonly found in lipsticks and other personal care products due to its stability and colorfastness.

Regulatory Considerations

Due to potential health risks associated with azo dyes, regulatory agencies such as the FDA and EFSA have established guidelines for their use in food and cosmetics. D&C Red No. 7 is permitted for use within specific concentration limits, ensuring consumer safety while allowing for its industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Azo Compounds

Spectroscopic and Solvatochromic Behavior

Azo compounds exhibit solvatochromism due to π→π* transitions in the diazenyl group. highlights solvatochromic shifts in solvents like DMSO and methanol for pyrazole-based azo dyes .

Table 2: Hypothetical Solvatochromic Comparison*
Compound Type λmax (nm) in Polar Solvents (e.g., DMSO) λmax (nm) in Nonpolar Solvents (e.g., Chloroform) Notes
Target Compound ~450–500 (predicted) ~400–450 (predicted) Sulfonate group may reduce aggregation in polar solvents.
Pyrazole-azo (Compound A) 520 480 Nitro group enhances red shift.
Benzene-phenol azo (3a) Not reported Not reported Simpler structure likely exhibits smaller shifts.

*Predictions based on substituent effects and .

Key Observations:

  • The target’s sulfonate group likely improves solubility in polar solvents, reducing aggregation-related spectral broadening compared to non-sulfonated analogs .
  • Naphthalene conjugation may extend absorption into longer wavelengths relative to benzene-phenol azo dyes.

Preparation Methods

Synthesis of 3,5-Dichloro-4-Methylbenzenesulfonic Acid

The benzene precursor undergoes sulfonation to introduce the sulfonic acid group. Industrial methods typically employ oleum (20–30% SO3) at 120–150°C for 4–6 hours, achieving >85% conversion. Chlorine and methyl groups act as ortho/para directors, favoring sulfonation at the position para to the methyl group.

Key reaction parameters:

  • Temperature control : Excessive heat (>160°C) promotes desulfonation and side-product formation.
  • Stoichiometry : A 1.2:1 molar ratio of SO3 to benzene derivative minimizes polysulfonation.

Diazotization of 3-Carboxy-2-Hydroxynaphthalen-1-Amine

The naphthalene component is converted to its diazonium salt under acidic conditions:

Procedure:

  • Dissolve 3-carboxy-2-hydroxynaphthalen-1-amine (1 equiv) in 5% HCl at 0–5°C.
  • Add NaNO2 (1.05 equiv) gradually over 30 minutes.
  • Maintain pH 1–2 using HCl to stabilize the diazonium ion.

Critical considerations:

  • Temperature : Diazonium salts decompose above 10°C, requiring ice-water baths.
  • Excess nitrous acid : Test with starch-iodide paper; quench with sulfamic acid if present.

Azo Coupling Reaction

The diazonium salt couples with 3,5-dichloro-4-methylbenzenesulfonic acid in alkaline medium (pH 8–9):

Optimized conditions:

Parameter Value
Temperature 5–10°C
Reaction time 2–3 hours
Solvent Water/ethanol (3:1)
Coupling component 0.95 equiv sulfonic acid

The alkaline environment deprotonates the sulfonic acid, enhancing its nucleophilicity for electrophilic aromatic substitution.

Calcium Salt Formation

Sodium-to-calcium ion exchange completes the synthesis:

Metathesis protocol:

  • Add CaCl2 (1.1 equiv) to the sodium azo sulfonate solution.
  • Stir at 60°C for 1 hour.
  • Filter precipitated calcium salt and wash with cold ethanol.

Yield optimization:

  • Excess Ca²⁺ : 10% molar excess ensures complete precipitation.
  • Solvent selection : Ethanol reduces calcium salt solubility, improving yield to 78–82%.

Advanced Methodological Variations

Continuous Flow Diazotization

Recent patents describe microreactor-based diazotization to enhance safety and yield:

Benefits:

  • Precise temperature control (±0.5°C)
  • 95% conversion vs. 88% in batch processes
  • Reduced nitrous oxide emissions

Solid-Phase Coupling

Immobilizing the sulfonic acid on ion-exchange resins enables solvent-free coupling:

Performance metrics:

Metric Batch method Solid-phase
Reaction time 3 hours 45 minutes
Purity 92% 97%
E-factor 8.2 2.1

This approach minimizes wastewater generation, aligning with green chemistry principles.

Analytical Characterization

Quality control protocols verify synthetic success:

Key analyses:

  • UV-Vis spectroscopy : λmax 480–490 nm (azo chromophore).
  • Titrimetric calcium assay : EDTA complexometric titration confirms 98–101% Ca²⁺ content.
  • HPLC purity : C18 column, 0.1% H3PO4/ACN gradient; retention time 12.3 min.

Industrial Scale-Up Considerations

Challenges and solutions:

Challenge Mitigation strategy
Diazonium instability In-situ generation with real-time pH monitoring
Calcium salt hydration Vacuum drying at 80°C for 12 hours
Halogen impurities Recrystallization from DMF/H2O

Large-scale production (≥100 kg batches) achieves 73–75% overall yield with ≤0.5% residual sodium.

Q & A

Basic: What methodological approaches are recommended for synthesizing and characterizing this compound?

Answer:
Synthesis optimization should follow chemical engineering design principles, such as process control and simulation (e.g., CRDC subclass RDF2050108) to ensure reproducibility and scalability . Characterization requires multi-modal spectroscopy (e.g., UV-Vis, FTIR, NMR) and chromatographic techniques (HPLC-MS). For purity assessment, use solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) to isolate impurities, as detailed in wastewater analyte protocols . Ensure glassware is deactivated with 5% dimethyldichlorosilane to prevent analyte adsorption during preparation .

Basic: How can researchers design experiments to quantify environmental persistence of this compound?

Answer:
Adopt a source-receptor framework (as in DOE Atmospheric Chemistry Program) to track pollutant fate . Use volume-proportional sampling (e.g., ISCO 3700 portable samplers) for influent/effluent wastewater and river water, followed by SPE with HLB sorbents for extraction . Spiked internal standards (e.g., deuterated analogs like triclosan-d3) should validate recovery rates. Analyze degradation pathways via LC-MS/MS with collision-induced dissociation to identify metabolites .

Advanced: How can contradictions in spectral data (e.g., NMR shifts or mass fragmentation patterns) be resolved?

Answer:
Contradictions often arise from isomerism or solvent interactions. Cross-validate using:

  • Theoretical frameworks : Compare experimental NMR shifts with density functional theory (DFT)-predicted chemical shifts .
  • Heterogeneous analysis : Test solubility in polar (methanol/water) vs. non-polar (toluene) solvents to assess aggregation effects.
  • Multi-method corroboration : Combine X-ray crystallography (for solid-state structure) with dynamic light scattering (for solution-phase behavior) .

Advanced: What advanced separation techniques are suitable for isolating this compound from complex matrices?

Answer:
Leverage membrane and particle technologies (CRDC subclass RDF2050104) . For environmental samples:

  • Ion-exchange SPE : Use MAX or MCX sorbents to target sulfonate and carboxylate groups.
  • Size-exclusion chromatography : Separate high-MW interferents (e.g., humic acids) prior to HLB extraction .
  • Field-flow fractionation : Resolve colloidal aggregates in aqueous systems using asymmetric flow channels .

Advanced: How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

Answer:
Integrate molecular dynamics (MD) and quantum mechanical (QM) simulations:

  • Docking studies : Model interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina, parameterizing force fields for sulfonate and diazenyl groups.
  • Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites prone to oxidation or nucleophilic attack .
  • Process simulation : Use Aspen Plus to predict mass transfer limitations in reactor designs (CRDC subclass RDF2050108) .

Advanced: What strategies address methodological biases in detecting this compound at trace levels?

Answer:

  • Internal standardization : Spike samples with isotopically labeled analogs (e.g., BP-3-d5) to correct for matrix effects .
  • Adsorption mitigation : Decontaminate glassware with dimethyldichlorosilane and use HDPE containers to minimize losses .
  • Limit of quantification (LOQ) validation : Perform serial dilutions with LC-MS/MS to establish detection thresholds, ensuring signal-to-noise ratios >10:1 .

Advanced: How can interdisciplinary frameworks (e.g., Efficiency Pyramid) enhance stakeholder-driven research on this compound?

Answer:
Apply the Efficiency Pyramid’s stakeholder management principles :

Define problem fields : Collaborate with environmental chemists, toxicologists, and chemical engineers to map compound-specific risks.

Methodological transparency : Share protocols (e.g., SPE conditions, simulation parameters) via open-access platforms to enable replication.

Iterative feedback : Use process control systems (CRDC subclass RDF2050108) to refine synthesis or remediation strategies based on peer-reviewed critiques .

Advanced: What experimental designs reconcile discrepancies in degradation kinetics across studies?

Answer:

  • Controlled variable isolation : Conduct degradation studies under inert atmospheres (N₂/Ar) to exclude oxidative pathways.
  • Surface-area normalization : For heterogeneous reactions (e.g., photocatalytic degradation), standardize particle sizes via ball milling .
  • Cross-lab validation : Replicate experiments using harmonized protocols (e.g., ISO 11348 for microbial assays) and share raw data via repositories .

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